molecular formula C10H16Cl2N2O B1428190 2-(5-Methylpyridin-2-yl)morpholine dihydrochloride CAS No. 1361118-65-1

2-(5-Methylpyridin-2-yl)morpholine dihydrochloride

Cat. No. B1428190
M. Wt: 251.15 g/mol
InChI Key: IUPFNQPHCVZGFG-UHFFFAOYSA-N
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Description

2-(5-Methylpyridin-2-yl)morpholine dihydrochloride, also known as MPMDH, is a highly selective and potent allosteric enhancer of the muscarinic M4 receptor subtype1. It has a molecular weight of 251.15 g/mol1.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of 2-(5-Methylpyridin-2-yl)morpholine dihydrochloride. However, pyrrolidine, a similar compound, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases2. The synthesis of such compounds often involves ring construction from different cyclic or acyclic precursors2.



Molecular Structure Analysis

The molecular structure of 2-(5-Methylpyridin-2-yl)morpholine dihydrochloride is not explicitly mentioned in the search results. However, it’s known that the compound has a molecular weight of 251.15 g/mol1.



Chemical Reactions Analysis

Specific chemical reactions involving 2-(5-Methylpyridin-2-yl)morpholine dihydrochloride are not available in the search results. More research may be needed to provide a detailed analysis of its chemical reactions.



Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(5-Methylpyridin-2-yl)morpholine dihydrochloride are not fully detailed in the search results. It’s known that the compound has a molecular weight of 251.15 g/mol1.


Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Morpholine Derivatives

    Kumar et al. (2007) describe the synthesis of 2-(1-methyl-1,2,5,6-tetrahydropyridin-3-yl)morpholine, a compound useful for synthesizing potent antimicrobials including arecoline derivatives. This synthesis is pivotal in creating effective antimicrobial agents (Kumar, Sadashiva, & Rangappa, 2007).

  • Advanced Synthesis Techniques

    Pandey et al. (2012) discuss the synthesis of dimethyl [(2R,3R,5S)‐5‐phenylmorpholine‐2,3‐diyl]diacetate, a scaffold used for creating various heterocyclic building blocks. This showcases the versatility of morpholine derivatives in synthesizing diverse chemical structures (Pandey, Gaikwad, & Gadre, 2012).

Pharmaceutical Applications

  • Neurokinin-1 Receptor Antagonism

    Harrison et al. (2001) explore a compound related to morpholine derivatives, highlighting its potential as a neurokinin-1 receptor antagonist. This research is significant for developing treatments related to emesis and depression (Harrison et al., 2001).

  • Glucosidase Inhibition and Antioxidant Activity

    Özil et al. (2018) investigate benzimidazoles containing morpholine and their potential as glucosidase inhibitors with antioxidant activity. These findings are relevant for therapeutic applications in diabetes and oxidative stress-related disorders (Özil, Parlak, & Baltaş, 2018).

Antimicrobial and Antifungal Research

Safety And Hazards

The safety and hazards associated with 2-(5-Methylpyridin-2-yl)morpholine dihydrochloride are not explicitly mentioned in the search results. It’s always recommended to handle chemicals with appropriate safety measures.


Future Directions

While specific future directions for 2-(5-Methylpyridin-2-yl)morpholine dihydrochloride are not mentioned in the search results, it’s clear that compounds with similar structures have potential biological activities and are of interest in medicinal chemistry3. Further research and development could lead to new applications for this compound.


Please note that this analysis is based on the information available and more comprehensive data might be found in scientific literature or databases. Always follow safety guidelines when handling chemicals.


properties

IUPAC Name

2-(5-methylpyridin-2-yl)morpholine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O.2ClH/c1-8-2-3-9(12-6-8)10-7-11-4-5-13-10;;/h2-3,6,10-11H,4-5,7H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUPFNQPHCVZGFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)C2CNCCO2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-Methylpyridin-2-yl)morpholine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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